4-Chloro-2-(trifluoromethoxy)aniline CAS number and properties
4-Chloro-2-(trifluoromethoxy)aniline CAS number and properties
An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethoxy)aniline (CAS: 175205-77-3) for Advanced Research Applications
Introduction
In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. 4-Chloro-2-(trifluoromethoxy)aniline has emerged as a highly versatile and valuable intermediate.[1] Its unique molecular architecture, featuring a chlorinated aniline core functionalized with a trifluoromethoxy group, offers a compelling combination of reactivity and property-enhancing features. The trifluoromethoxy (-OCF3) group, in particular, is a bioisostere of a methoxy group but with profoundly different electronic properties, conferring increased lipophilicity and metabolic stability to derivative compounds—attributes highly sought after in drug design.[2][3]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the compound's properties, the rationale behind its applications, and practical protocols for its use, grounded in established scientific principles.
Core Chemical Identity
The compound is unambiguously identified by a set of standardized chemical descriptors. Its structure is foundational to its reactivity and function.
| Identifier | Value |
| CAS Number | 175205-77-3[1][4][5][6][7] |
| Molecular Formula | C₇H₅ClF₃NO[1][5][6] |
| Molecular Weight | 211.57 g/mol [1][5][6] |
| IUPAC Name | 4-chloro-2-(trifluoromethoxy)aniline[7] |
| SMILES | NC1=C(OC(F)(F)F)C=C(Cl)C=C1[7] |
| InChIKey | UCFTYLMKCJPWBX-UHFFFAOYSA-N[7] |
Caption: Molecular structure of 4-Chloro-2-(trifluoromethoxy)aniline.
Physicochemical Properties
The physical characteristics of a compound dictate its handling, storage, and behavior in various solvent systems. The trifluoromethoxy group notably enhances solubility in a range of organic solvents, a key advantage in synthetic applications.[1]
| Property | Value | Source(s) |
| Appearance | White to light yellow powder or lump | [1][4] |
| Melting Point | 31-33 °C | [1][6] |
| Boiling Point | 82 °C @ 15 mmHg | [1] |
| Purity | ≥ 98% (by GC) | [1][4] |
| Storage | Store at room temperature | [1] |
The Strategic Role of the Trifluoromethoxy Moiety in Drug Design
The inclusion of the -OCF3 group is a deliberate and strategic choice in medicinal chemistry, designed to overcome common challenges in drug development. Its electron-withdrawing nature and high lipophilicity are central to its utility.
-
Metabolic Stability: The carbon-fluorine bonds in the -OCF3 group are exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450. This "metabolic blocking" can significantly increase a drug's in vivo half-life, leading to more stable plasma concentrations and potentially less frequent dosing regimens.[2]
-
Enhanced Lipophilicity: The trifluoromethoxy group is highly lipophilic (Hansch π value of +1.04), which can substantially improve a molecule's ability to permeate biological membranes. This is critical for oral bioavailability and for reaching targets within the central nervous system by crossing the blood-brain barrier.[3]
-
Modulation of Basicity: As a strong electron-withdrawing group, the -OCF3 moiety reduces the basicity (pKa) of the adjacent aniline amine. This modulation is crucial for optimizing interactions with biological targets and can help avoid off-target effects or undesirable physicochemical properties associated with more basic amines.
The value of this functional group is underscored by its presence in several FDA-approved drugs, including the amyotrophic lateral sclerosis treatment Riluzole and the tuberculosis agent Pretomanid .[3]
Synthesis and Reaction Pathways
4-Chloro-2-(trifluoromethoxy)aniline is primarily utilized as an intermediate. A common and logical synthetic approach involves a two-step process starting from a substituted nitrobenzene, a standard pathway in industrial organic chemistry.
Caption: Generalized synthetic workflow for the preparation of the target aniline.
The resulting aniline is a versatile precursor. The primary amine can undergo a wide range of reactions (e.g., acylation, alkylation, diazotization), while the chloro-substituent serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of complex molecular scaffolds.
Applications in Research and Development
The compound's structure makes it a valuable starting point for synthesizing a diverse range of target molecules across multiple industries.
Caption: Key application areas stemming from the core compound.
-
Pharmaceutical Development: It is a key intermediate for producing various pharmaceuticals. Its derivatives have shown potential as anti-inflammatory and analgesic agents.[1][8]
-
Agricultural Chemicals: The compound is instrumental in synthesizing modern herbicides and pesticides, where the chloro and trifluoromethoxy groups contribute to the biological activity and stability of the final products, enhancing crop protection.[1][8]
-
Materials Science: In this field, it is used to formulate advanced polymers and specialty coatings. Its incorporation can enhance thermal stability, chemical resistance, and overall durability of materials exposed to harsh environmental factors.[1][8]
Analytical and Quality Control Protocols
To ensure the reliability of experimental results, rigorous quality control is essential. The following protocols describe self-validating methods for assessing the purity and confirming the identity of 4-Chloro-2-(trifluoromethoxy)aniline.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative measure of purity by separating the main compound from potential impurities.
-
System Preparation:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detection Wavelength: 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.
-
-
Chromatographic Run:
-
Inject 5 µL of the sample solution.
-
Run a gradient elution program, for instance: 0-20 min, 10% B to 90% B; 20-25 min, hold at 90% B; 25-26 min, 90% B to 10% B; 26-30 min, hold at 10% B. The gradient ensures the elution of both polar and non-polar impurities.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage. A purity of ≥98% is typical.[1]
-
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for confirming molecular structure. Spectroscopic data for this compound is available in chemical databases.[9]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
¹H NMR Analysis:
-
The spectrum should show distinct signals corresponding to the aromatic protons and the amine (-NH₂) protons.
-
Expected Aromatic Signals: Three protons on the benzene ring will appear as multiplets or distinct doublets/doublet of doublets in the aromatic region (~6.5-7.5 ppm), with splitting patterns dictated by their coupling to each other.
-
Expected Amine Signal: A broad singlet corresponding to the two -NH₂ protons will be visible, typically downfield from the aromatic signals. Its chemical shift can vary depending on solvent and concentration.
-
-
¹⁹F NMR Analysis:
-
This is a crucial experiment for confirming the trifluoromethoxy group.
-
A single, sharp singlet is expected, as the three fluorine atoms are chemically equivalent and typically do not couple to nearby protons through the oxygen atom.
-
-
¹³C NMR Analysis:
-
This spectrum will confirm the carbon skeleton, showing seven distinct signals: six for the aromatic carbons and one for the trifluoromethoxy carbon (which will appear as a quartet due to coupling with the three fluorine atoms).
-
Safety, Handling, and Storage
While specific safety data for this exact compound is limited, its structure as a halogenated aniline warrants careful handling in accordance with good laboratory practices. Data from structurally similar compounds should be used as a guide.[10][11][12]
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10] |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] |
| Handling Precautions | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[10][12] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] |
| First-Aid (General) | Skin Contact: Wash off immediately with plenty of soap and water.[10][12] Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[10][12] Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10] Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[12] |
Conclusion
4-Chloro-2-(trifluoromethoxy)aniline is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined physicochemical properties, combined with the powerful influence of the trifluoromethoxy group, make it an indispensable building block for developing next-generation pharmaceuticals, advanced agrochemicals, and high-performance materials. A thorough understanding of its chemistry, applications, and handling is essential for any scientist looking to leverage its full potential in their research endeavors.
References
-
4-Chloro-2-(trifluoromethoxy)aniline - Oakwood Chemical. [Link]
-
4-Chloro-2-(trifluoromethyl)aniline | CAS#:445-03-4 | Chemsrc. [Link]
-
SAFETY DATA SHEET - Merck Millipore. [Link]
-
4-(2-Chloro-1,1,2-trifluoroethoxy)aniline | C8H7ClF3NO | CID 292544 - PubChem. [Link]
-
4-CHLORO-2-(TRIFLUOROMETHOXY)ANILINE | CAS 175205-77-3 - Matrix Fine Chemicals. [Link]
- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google P
- CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)
-
4-Chloro-3-(trifluoromethyl)aniline - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]
-
4-(Chlorodifluoromethoxy)aniline | C7H6ClF2NO | CID 572793 - PubChem. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]
-
4-Chloro-2-(trifluoromethyl)aniline, 97% 100 g | Buy Online | Thermo Scientific Chemicals. [Link]
-
4-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Chloro-2-(trifluoromethoxy)aniline | 175205-77-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 4-Chloro-2-(trifluoromethoxy)aniline [oakwoodchemical.com]
- 6. 175205-77-3 CAS MSDS (4-CHLORO-2-(TRIFLUOROMETHOXY)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4-CHLORO-2-(TRIFLUOROMETHOXY)ANILINE | CAS 175205-77-3 [matrix-fine-chemicals.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-CHLORO-2-(TRIFLUOROMETHOXY)ANILINE(175205-77-3) 1H NMR [m.chemicalbook.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]

